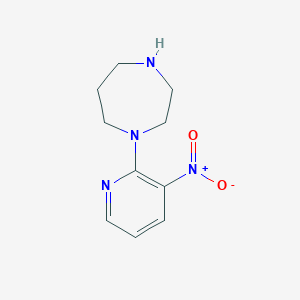

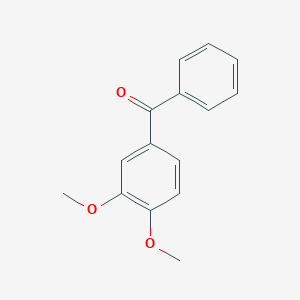

![molecular formula C12H13N3O5 B177271 Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate CAS No. 155374-25-7](/img/structure/B177271.png)

Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is a chemical compound with the molecular formula C12H13N3O5 . It has an average mass of 279.249 Da and a monoisotopic mass of 279.085510 Da . This compound is known for its unique structure and properties, making it a valuable tool for studying molecular interactions and drug discovery.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, such as Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another synthesis method involves the condensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate .Molecular Structure Analysis

The molecular structure of Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Aplicaciones Científicas De Investigación

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold , showing potential for the development of new cancer treatments.

Enzymatic Inhibitory Activity

These compounds have also been highlighted for their enzymatic inhibitory activity . This makes them valuable in the study of enzyme function and in the development of drugs that target specific enzymes.

Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This opens up possibilities for their use in the development of new materials with unique properties.

Fluorophores

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . This makes them useful in the study of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

The pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters, which have applications in devices like organic light-emitting diodes (OLEDs) .

Chelating Agents

Due to the presence of heteroatoms (B, N, O or S), these compounds can act as potential chelating agents for ions . This property can be exploited in the development of sensors and other devices that require ion detection .

Mecanismo De Acción

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Related pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against cdk2 . These compounds interact with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle progression, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . These compounds have been observed to cause alterations in cell cycle progression and induce apoptosis .

Propiedades

IUPAC Name |

diethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c1-3-19-11(17)7-6-14-15-9(7)13-5-8(10(15)16)12(18)20-4-2/h5-6,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLXZRYAARMAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=C(C2=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446191 |

Source

|

| Record name | diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

CAS RN |

155374-25-7 |

Source

|

| Record name | diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

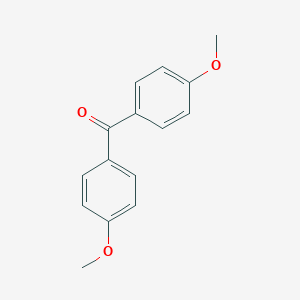

![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)

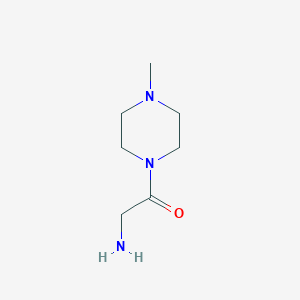

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)

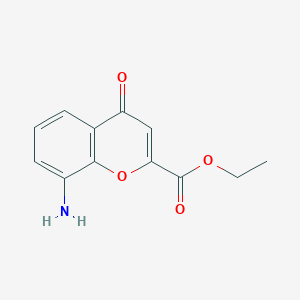

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)

![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)